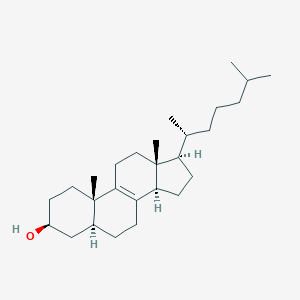

Zymostenol

説明

Structure

3D Structure

特性

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETLKNDKQOXZRP-XTGBIJOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205162 |

Source

|

| Record name | Zymostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5alpha-Cholest-8-en-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-97-2 |

Source

|

| Record name | Δ8-Cholestenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zymostenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zymostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZYMOSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3GY707BLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Cholest-8-en-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Zymostenol structure and chemical properties

An In-depth Technical Guide to the Core Aspects of Zymostenol: Structure and Chemical Properties

For researchers, scientists, and drug development professionals, a thorough understanding of key metabolic intermediates is crucial. Zymostenol, a significant player in the biosynthesis of cholesterol, is one such molecule. This guide provides a detailed examination of its structure, chemical properties, and its role in biochemical pathways, supplemented with experimental protocols and visual diagrams to facilitate comprehension.

Chemical Structure and Identification

Zymostenol, also known as (5α)-cholest-8-en-3β-ol or Δ8-Cholesterol, is a tetracyclic sterol that serves as a late-stage precursor in the synthesis of cholesterol.[1] Its chemical identity is well-defined by its structural formula and various identifiers.

The structure of zymostenol is characterized by a cholestane (B1235564) core with a hydroxyl group at the 3β position and a double bond between carbons 8 and 9.[2] This specific arrangement of functional groups is critical to its recognition by enzymes in the cholesterol biosynthesis pathway.

Table 1: Chemical Identifiers for Zymostenol

| Identifier | Value |

| IUPAC Name | (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[2] |

| Chemical Formula | C₂₇H₄₆O[1][2] |

| Molecular Weight | 386.7 g/mol [1][2] |

| CAS Number | 566-97-2[1][2] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C[2] |

| InChI Key | QETLKNDKQOXZRP-XTGBIJOFSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of zymostenol dictate its behavior in biological systems and in experimental settings. These properties are essential for designing experiments related to its extraction, purification, and quantification.

Table 2: Physicochemical Data for Zymostenol

| Property | Value/Observation | Context |

| Physical State | Crystalline solid[1] | At room temperature. |

| Solubility | DMF: 3 mg/ml, Ethanol: 2 mg/ml[1] | Solubility in common organic solvents. |

| Stability | ≥ 2 years at -20°C[1] | Indicates good stability under proper storage conditions. |

For comparison, the melting point of the related precursor, zymosterol (B116435), is 110°C, and that of the final product, cholesterol, is 148.5°C.[3][4] The boiling point of cholesterol is 360°C.[4]

Biological Significance and Signaling Pathways

Zymostenol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[5][6] This pathway is one of the two main routes for cholesterol production in mammals, the other being the Bloch pathway.[5] The key distinction lies in the timing of the reduction of the double bond in the sterol side chain.[7]

In the Kandutsch-Russell pathway, zymostenol is formed from zymosterol by the action of 3β-hydroxysteroid-Δ24-reductase (DHCR24).[5] Subsequently, zymostenol is converted to lathosterol (B1674540) by the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase, which is encoded by the EBP gene.[6]

Disruptions in this pathway can lead to the accumulation of zymostenol, which is a hallmark of certain genetic disorders, such as Conradi-Hünermann-Happle syndrome, caused by mutations in the EBP gene.[5] Furthermore, certain drugs, like tamoxifen, can inhibit the EBP enzyme, leading to an accumulation of zymostenol.[1][5]

Recent studies have also identified zymostenol as an agonist of the retinoic acid receptor-related orphan receptor γ (RORγ), with an EC₅₀ of 1 µM, suggesting its potential role in immune cell differentiation.[1][5]

Experimental Protocols

The analysis of zymostenol and other sterols in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Plasma Sterols

GC-MS is a robust method for the quantification of zymostenol.[6]

-

Sample Preparation : To 100 µL of plasma, add an internal standard (e.g., epicoprostanol).

-

Hydrolysis : Perform alkaline hydrolysis of sterol esters by adding ethanolic potassium hydroxide (B78521) and incubating at an elevated temperature.

-

Extraction : Extract the free sterols using a non-polar solvent such as n-hexane.

-

Drying : Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization : Reconstitute the dried sterol extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This increases the volatility and thermal stability of the sterols for GC analysis.

-

GC-MS Analysis : Inject the derivatized sample into the GC-MS system. The separated compounds are then introduced into the mass spectrometer. Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect and quantify the characteristic ions of Zymostenol-TMS ether.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Zymostenol

LC-MS/MS offers high sensitivity and specificity for the analysis of zymostenol.[6][8]

-

Sample Preparation : To a small volume of serum (e.g., 50 µL), add an internal standard.

-

Extraction : Perform a liquid-liquid extraction with an organic solvent mixture (e.g., methanol/dichloromethane) to precipitate proteins and extract the lipids.

-

LC Separation : Inject the extracted sample onto a suitable LC column (e.g., C18). Use a gradient elution to separate the sterols.

-

MS/MS Detection : The eluting compounds are ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantification : The amount of zymostenol is quantified by comparing its peak area to that of the internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. delta8-Cholestenol | C27H46O | CID 101770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zymosterol | C27H44O | CID 92746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

The Biological Significance of Zymostenol Accumulation: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Zymostenol, a tetracyclic sterol intermediate, holds a critical position in the post-squalene segment of cholesterol biosynthesis.[1] As an essential lipid for maintaining the structural integrity of mammalian cell membranes and a precursor to vital molecules such as steroid hormones, bile acids, and vitamin D, cholesterol is synthesized through a complex enzymatic pathway.[2] Zymostenol (5α-cholest-8-en-3β-ol) is a key late-stage intermediate in this pathway, situated at a crucial branch point.[2] Its formation and subsequent conversion are central to the divergence between the two primary routes for cholesterol synthesis: the Bloch and the Kandutsch-Russell pathways.[2] The metabolic fate of zymostenol and its precursor, zymosterol (B116435), largely determines which of these pathways is predominant in a specific tissue.[2] Consequently, understanding the biological significance of zymostenol accumulation is fundamental to comprehending the tissue-specific regulation of cholesterol synthesis and the pathophysiology of related metabolic disorders.[2]

This technical guide provides an in-depth examination of the biological consequences of zymostenol accumulation, detailing its role in genetic disorders, its modulation by pharmacological agents, and its emerging functions in cellular signaling and neurobiology. The guide summarizes key quantitative data, outlines detailed experimental methodologies for its analysis, and provides visual diagrams of the associated biochemical pathways and experimental workflows.

The Biochemical Crossroads of Zymostenol Metabolism

The synthesis of cholesterol from lanosterol (B1674476) involves a series of enzymatic reactions that can proceed through two main routes: the Bloch and the Kandutsch-Russell pathways. The key distinction between these pathways lies in the timing of the reduction of the double bond at position C24 in the sterol side chain.[2]

-

The Bloch Pathway: In this pathway, the Δ24 double bond is retained until the final step. This pathway is prominent in the liver and adrenal glands.[2]

-

The Kandutsch-Russell (K-R) Pathway: This pathway is characterized by the early reduction of the Δ24 double bond.[2] The conversion of zymosterol to zymostenol, catalyzed by 3β-hydroxysteroid Δ24-reductase (DHCR24), is a committed step in this pathway.[2] The K-R pathway is prominent in tissues like the skin.[2]

Zymostenol is further metabolized to lathosterol (B1674540) by the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase, which is encoded by the EBP gene.[3] Disruptions in this pathway, either through genetic mutations or pharmacological inhibition, lead to the accumulation of zymostenol and other sterol precursors, which can have significant biological effects.[3]

Pathophysiological and Cellular Significance of Zymostenol Accumulation

The accumulation of zymostenol, whether due to genetic defects or pharmacological intervention, has profound biological consequences, impacting a range of cellular processes and contributing to disease states.

Genetic Disorders of Zymostenol Metabolism

Elevated levels of zymostenol are a key biochemical marker for several inborn errors of sterol biosynthesis.[3]

-

Conradi-Hünermann-Happle (CHH) Syndrome: This X-linked dominant form of chondrodysplasia punctata is caused by mutations in the EBP gene, leading to a deficiency of the 3β-hydroxysteroid-Δ8,Δ7-isomerase enzyme.[3] This enzymatic block results in the significant accumulation of zymostenol and 8-dehydrocholesterol (B109809) in the plasma of affected individuals.[3]

-

SC4MOL Deficiency: This is an autosomal recessive disorder caused by mutations in the MSMO1 gene, which encodes the methylsterol monooxygenase 1 enzyme.[3] While the primary accumulating metabolites are 4-monomethyl and 4,4'-dimethyl sterols, alterations in the downstream sterol profile, including zymostenol levels, can also be observed.[3]

| Condition | Affected Gene | Enzyme | Typical Zymostenol Levels | Reference |

| Healthy Individuals | N/A | N/A | Typically low to undetectable in plasma | [3] |

| Conradi-Hünermann-Happle Syndrome | EBP | 3β-hydroxysteroid-Δ8,Δ7-isomerase | Markedly elevated in plasma | [3] |

| SC4MOL Deficiency | MSMO1 | Methylsterol monooxygenase 1 | Can be elevated in plasma | [3][4] |

Table 1: Zymostenol Accumulation in Genetic Disorders.

Pharmacologically-Induced Zymostenol Accumulation

Certain drugs can inhibit enzymes in the cholesterol biosynthesis pathway, leading to the accumulation of precursor sterols, including zymostenol.[3] A notable example is tamoxifen (B1202), a selective estrogen receptor modulator (SERM), which inhibits the EBP enzyme.[2] This inhibition leads to the accumulation of zymostenol in cells, which has been associated with growth control and differentiation in cancer cells.[2] In MCF-7 breast cancer cells, zymostenol accumulation has been shown to halt the cell cycle at the G0/G1 phase and increase the levels of free and esterified sterols.

| Compound | Target Enzyme | Cell Line | Effect on Zymostenol | Cellular Consequence | Reference |

| Tamoxifen | EBP | MCF-7 | Accumulation | Halts cell cycle at G0/G1 | [5][6] |

| Amiodarone | EBP | Not specified | Elevated serum levels | Potential interference with cholesterol metabolism | [3] |

Table 2: Pharmacologically-Induced Zymostenol Accumulation.

Zymostenol in Cellular Signaling

Recent research has unveiled that zymostenol is not merely a metabolic intermediate but also a signaling molecule.

-

RORγ Agonism: Zymostenol acts as an agonist for the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ).[7] RORγ is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases.[7] The agonist activity of zymostenol suggests its potential role in modulating immune responses.

-

Liver X Receptor (LXR) Signaling: Intermediates in the cholesterol biosynthetic pathway, including zymosterol, have been identified as ligands for Liver X Receptors (LXRs).[8] LXRs are critical regulators of lipid metabolism and inflammation.[9] While the direct interaction of zymostenol with LXR is an area of ongoing research, its accumulation can influence the pool of LXR ligands, thereby impacting LXR-mediated gene expression.

| Signaling Molecule | Interaction with Zymostenol | EC50 | Biological Implication | Reference |

| RORγ | Agonist | ~20-40 nM (for related hydroxycholesterols) | Modulation of Th17 cell differentiation and immune responses. | [10] |

| LXR | Precursor (zymosterol) is an LXR ligand | Not applicable | Regulation of lipid homeostasis and inflammation. | [8][9] |

Table 3: Zymostenol in Cellular Signaling.

Role in Neurobiology and Remyelination

Emerging evidence points to a novel role for 8,9-unsaturated sterols, including zymostenol, in the central nervous system. The accumulation of these sterols has been shown to promote the formation of oligodendrocytes, the myelin-producing cells. This suggests that inhibiting enzymes downstream of zymostenol, such as EBP, could be a potential therapeutic strategy for promoting remyelination in demyelinating diseases like multiple sclerosis.

Experimental Protocols for Zymostenol Analysis

The accurate quantification of zymostenol in biological matrices is crucial for both research and diagnostic purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Experimental Workflow

Detailed Protocol for Sterol Extraction and Quantification

1. Sample Preparation and Lipid Extraction:

-

For Cultured Cells:

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of water or PBS.

-

Add a deuterated internal standard (e.g., lathosterol-d7) to the sample.

-

Perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform (B151607) and methanol.[1]

-

-

For Plasma:

-

Use a defined volume (e.g., 50-100 µL) of plasma.

-

Add a deuterated internal standard.

-

Perform a liquid-liquid extraction with an organic solvent mixture (e.g., methanol/dichloromethane).

-

2. Saponification:

-

To the lipid extract, add an ethanolic potassium hydroxide (B78521) solution.

-

Incubate at an elevated temperature (e.g., 80°C for 1 hour) to hydrolyze sterol esters to free sterols.[2]

-

After cooling, add water and extract the unsaponifiable lipids (containing sterols) into a non-polar solvent like n-hexane.[2]

-

Dry the organic extract under a stream of nitrogen.[2]

3. Derivatization (for GC-MS analysis):

-

To the dried sterol extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[2]

-

Incubate at 60-80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile for GC analysis.[2]

4. Instrumental Analysis:

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in hexane.

-

Inject the sample into a GC-MS system equipped with a capillary column (e.g., HP-5MS).

-

Use a temperature gradient to separate the different sterol-TMS ethers.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of zymostenol-TMS ether.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried, non-derivatized sterol extract in a solvent compatible with the mobile phase (e.g., methanol/water).

-

Inject the sample onto a liquid chromatography system, often with a pentafluorophenyl (PFP) stationary phase for optimal separation of sterol isomers.[11][12]

-

Use a gradient elution with a mobile phase such as methanol, acetonitrile, and water with additives like formic acid.

-

The eluent is introduced into a tandem mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[13]

-

5. Data Analysis:

-

Integrate the peak areas for zymostenol and the internal standard.

-

Calculate the ratio of the zymostenol peak area to the internal standard peak area.[1]

-

Quantify the concentration of zymostenol using a standard curve generated from authentic standards.[1]

-

Normalize the final value to the sample input (e.g., per mg of protein or per mL of plasma).[1]

Conclusion

Zymostenol is emerging as a pivotal metabolite at a key regulatory junction in cholesterol biosynthesis.[2] Its accumulation, whether through genetic defects or pharmacological inhibition, has diverse and significant biological consequences. As a biomarker for certain sterol biosynthesis disorders, a potential therapeutic target in cancer and demyelinating diseases, and a signaling molecule in its own right, zymostenol is a molecule of high interest for both basic and translational research.[2] The continued development of precise analytical methods for its quantification will be crucial in further elucidating its roles in health and disease and in harnessing its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. oaepublish.com [oaepublish.com]

- 5. Tamoxifen induces accumulation of MCF 7 human mammary carcinoma cells in the G0/G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the antioestrogen tamoxifen on the cell cycle kinetics of the human breast cancer cell line, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterol metabolism controls T(H)17 differentiation by generating endogenous RORγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Basis for Hydroxycholesterols as Natural Ligands of Orphan Nuclear Receptor RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Zymostenol as a Precursor to Lathosterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical conversion of zymostenol to lathosterol (B1674540), a critical step in the Kandutsch-Russell pathway of cholesterol biosynthesis. This document details the enzymatic process, presents quantitative data, outlines experimental protocols for studying this conversion, and provides a visual representation of the pathway.

Introduction: The Kandutsch-Russell Pathway and the Role of Zymostenol

Cholesterol biosynthesis is a complex process involving multiple enzymatic steps. Following the formation of lanosterol, the pathway can diverge into two main branches: the Bloch pathway and the Kandutsch-Russell pathway. The Kandutsch-Russell pathway is characterized by the early reduction of the C24 double bond in the sterol side chain. In this pathway, zymostenol (cholest-8(9)-en-3β-ol) serves as a key intermediate, which is subsequently converted to lathosterol (cholest-7-en-3β-ol). This conversion is a critical isomerization reaction that shifts the double bond within the B-ring of the sterol nucleus.

The Enzymatic Conversion of Zymostenol to Lathosterol

The conversion of zymostenol to lathosterol is catalyzed by the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase , also known as the emopamil-binding protein (EBP) .[1][2] This enzyme is an integral membrane protein located in the endoplasmic reticulum.[3] EBP facilitates the migration of the double bond from the C8-C9 position to the C7-C8 position, a crucial step for the subsequent reactions in the cholesterol synthesis cascade.[1]

The reaction mechanism involves the protonation of the Δ8 double bond, leading to a transient carbocation intermediate at C8. Subsequently, a proton is eliminated from C7, resulting in the formation of the Δ7-double bond characteristic of lathosterol.[4]

Quantitative Data

The enzymatic activity of 3β-hydroxysteroid-Δ8,Δ7-isomerase (EBP) has been characterized, providing valuable kinetic parameters. While direct kinetic data for zymostenol may be limited, studies on the structurally similar substrate zymosterol (B116435) (cholesta-8,24-dien-3β-ol) offer significant insights into the enzyme's function.

| Substrate | Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | Source |

| Zymosterol | Human sterol 8-isomerase (EBP) | 50 | 0.423 | [5] |

Experimental Protocols

Preparation of Liver Microsomes

Liver microsomes are a rich source of 3β-hydroxysteroid-Δ8,Δ7-isomerase (EBP) and are commonly used for in vitro assays.

Materials:

-

Fresh or frozen liver tissue (e.g., rat, human)

-

Homogenization buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose)

-

Ultracentrifuge

-

Dounce homogenizer

Procedure:

-

Mince the liver tissue on ice and wash with cold homogenization buffer.

-

Homogenize the tissue in 3 volumes of homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (S9 fraction) and transfer it to fresh ultracentrifuge tubes.

-

Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosol).

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) and store at -80°C until use.[6]

Assay for Zymostenol to Lathosterol Conversion

This protocol describes a method to measure the enzymatic conversion of zymostenol to lathosterol using liver microsomes and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Liver microsomes (prepared as in 4.1)

-

Zymostenol (substrate)

-

Lathosterol (standard)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

NADPH (cofactor, if required by other enzymes in the microsomal preparation that might affect the pathway)

-

Organic solvent for reaction termination and extraction (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol)

-

LC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the liver microsomes (e.g., 50-100 µg of protein), zymostenol (e.g., 50 µM final concentration), and reaction buffer to a final volume of 100 µL.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. If necessary, initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure linear product formation.

-

Termination and Extraction: Stop the reaction by adding 4 volumes of ice-cold organic solvent. Vortex vigorously to extract the sterols.

-

Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the organic and aqueous phases.

-

Sample Preparation for LC-MS: Carefully transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

-

LC-MS Analysis: Analyze the sample using a validated LC-MS method capable of separating and quantifying zymostenol and lathosterol. A pentafluorophenyl (PFP) stationary phase has been shown to be effective for separating these isomers.[7][8]

Visualizations

Biochemical Pathway

Caption: Conversion of Zymostenol to Lathosterol by EBP.

Experimental Workflow

References

- 1. Emopamil binding protein - Wikipedia [en.wikipedia.org]

- 2. medlineplus.gov [medlineplus.gov]

- 3. EBP EBP cholestenol delta-isomerase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Sterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification, characterization and catalytic properties of human sterol 8-isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Navigating the Crossroads of Sterol Metabolism: A Technical Guide to Genetic Disorders Associated with Zymostenol

For Immediate Release

This technical guide provides a comprehensive overview of the genetic disorders associated with the metabolism of zymostenol, a critical intermediate in cholesterol biosynthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular pathology, biochemical signatures, and analytical methodologies pertinent to these rare metabolic diseases.

Introduction to Zymostenol Metabolism

Zymostenol is a key sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] This pathway, along with the Bloch pathway, governs the conversion of lanosterol (B1674476) to cholesterol. Zymostenol's strategic position at a metabolic crossroads makes its proper metabolism crucial for cellular homeostasis. Genetic defects in enzymes that process zymostenol or its closely related precursors can lead to the accumulation of specific sterols, resulting in a spectrum of developmental, neurological, and physical abnormalities.[1]

Genetic Disorders of Zymostenol Metabolism

Two primary genetic disorders are intimately linked to the metabolic pathways involving zymostenol:

-

Lathosterolosis: An autosomal recessive disorder caused by mutations in the SC5D gene, which encodes the enzyme sterol-C5-desaturase.[2] This enzyme acts downstream of zymostenol, catalyzing the conversion of lathosterol (B1674540) to 7-dehydrocholesterol.[2]

-

Conradi-Hünermann-Happle Syndrome (CDPX2): An X-linked dominant disorder resulting from mutations in the EBP gene, which encodes the emopamil-binding protein, a Δ8-Δ7 sterol isomerase.[3] This enzyme is responsible for the conversion of 8(9)-cholestenol and 8-dehydrocholesterol (B109809) to lathosterol.[4]

While zymostenol itself may not be the primary accumulating sterol in these conditions, its metabolic context is central to their pathophysiology.

Quantitative Analysis of Sterol Profiles

The diagnosis of these disorders relies on the quantitative analysis of sterol profiles in plasma, fibroblasts, or other tissues. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principle analytical techniques employed.[2][5]

Lathosterolosis: Biochemical Profile

Patients with Lathosterolosis exhibit a characteristic elevation of lathosterol in plasma and cultured fibroblasts.[6]

| Analyte | Patient Plasma Levels (µmol/L) | Normal Plasma Levels (µmol/L) | Patient Fibroblast Levels (% of total sterols) | Normal Fibroblast Levels (% of total sterols) |

| Lathosterol | 54 - 81.6[1][6] | < 10 - 18[1][6] | 1.48 - 35[6][7] | < 1 |

| 8(9)-Cholestenol | Elevated[1] | Normal | 17.53[6] | Not typically elevated |

| Cholesterol | Normal to low[2] | Normal | 97[6] | > 99 |

| 7-Dehydrocholesterol | Normal[6] | Normal | 0.11[6] | Normal |

Conradi-Hünermann-Happle Syndrome (CDPX2): Biochemical Profile

CDPX2 is characterized by the accumulation of 8(9)-cholestenol and 8-dehydrocholesterol.[4][8]

| Analyte | Patient Plasma Levels (µmol/L) | Normal Plasma Levels (µmol/L) |

| 8(9)-Cholestenol | Markedly elevated[8] | < 1 |

| 8-Dehydrocholesterol | Markedly elevated (e.g., 42.2)[8][9] | < 1[9] |

| Lathosterol | Paradoxically increased in cultured lymphoblasts[10] | Normal |

| Cholesterol | Low (e.g., 2.29 mmol/L)[9] | Normal |

Experimental Protocols

Accurate diagnosis and research into these disorders necessitate robust and validated experimental protocols for sterol analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma Sterol Analysis

This protocol outlines a typical workflow for the quantification of sterols in plasma.

-

Internal Standard Spiking: To 100 µL of plasma, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or deuterium-labeled sterols).

-

Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze steryl esters.

-

Extraction: After cooling, add 1 mL of water and extract the nonsaponifiable lipids twice with 3 mL of hexane (B92381).

-

Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried residue in 100 µL of pyridine (B92270) and add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS). Incubate at 60°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[11]

-

GC-MS Analysis: Inject 1-2 µL of the derivatized sample onto a GC-MS system.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at an initial temperature of ~180°C, ramp to ~280°C, and hold.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Detection: Selected ion monitoring (SIM) of characteristic ions for each sterol-TMS ether.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Zymostenol and Isomer Separation

This protocol is optimized for the separation of structurally similar sterol isomers.[12]

-

Internal Standard Spiking: Add a deuterated internal standard (e.g., zymostenol-d7) to the biological sample.[13]

-

Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Folch extraction).

-

Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, a silica-based SPE can be used to isolate the sterol fraction.[12]

-

Reconstitution: Dry the extracted lipids and reconstitute in a mobile phase-compatible solvent (e.g., methanol/water).[12]

-

LC-MS/MS Analysis:

-

Column: A pentafluorophenyl (PFP) stationary phase column is crucial for resolving isomers like zymostenol and lathosterol.[12]

-

Mobile Phase: An isocratic or gradient elution with a mixture of organic solvent (e.g., methanol, acetonitrile) and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard. For zymostenol, a common transition is m/z 369.3 → 271.3 ([M+H-H₂O]⁺ → fragment).[13]

-

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is essential for a comprehensive understanding.

Cholesterol Biosynthesis Pathway

The following diagram illustrates the Kandutsch-Russell and Bloch pathways, highlighting the position of zymostenol and the enzymes implicated in the discussed genetic disorders.

GC-MS Experimental Workflow

The logical flow for analyzing sterols using GC-MS is depicted below.

LC-MS/MS Experimental Workflow

The following diagram illustrates the workflow for LC-MS/MS analysis of sterols.

Conclusion

The study of genetic disorders associated with zymostenol metabolism provides a critical window into the intricate regulation of cholesterol biosynthesis and its impact on human development and health. Accurate diagnosis through advanced analytical techniques like GC-MS and LC-MS/MS is paramount for patient management and for advancing research in this field. This guide serves as a foundational resource for professionals dedicated to unraveling the complexities of these rare diseases and developing novel therapeutic strategies.

References

- 1. Successful treatment of lathosterolosis: A rare defect in cholesterol biosynthesis—A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphanet: Lathosterolosis [orpha.net]

- 3. A case of Conradi-Hünermann-Happle syndrome with typical clinical manifestations confirmed by genetic mutation analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. Abnormal sterol metabolism in patients with Conradi‐Hünermann‐Happle syndrome and sporadic lethal chondrodysplasia punctata [escholarship.org]

- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chondrodysplasia Punctata 2, X-Linked - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Enzymatic Conversion of Zymosterol to Zymostenol: A Core Process in Cholesterol Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of cholesterol is a complex and vital metabolic pathway in mammals, involving a series of enzymatic reactions that convert simple precursors into the final sterol product. A critical juncture in the post-lanosterol stage of this pathway is the conversion of zymosterol (B116435) to zymostenol. This reaction represents a key step in the Kandutsch-Russell pathway, an alternative route to the more commonly depicted Bloch pathway for cholesterol synthesis. Understanding the intricacies of this enzymatic conversion is paramount for researchers in sterol metabolism, those investigating related metabolic disorders, and professionals in drug development targeting cholesterol biosynthesis. This technical guide provides a comprehensive overview of the enzymatic conversion of zymosterol to zymostenol, including the responsible enzyme, its regulation, quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways.

The Core Reaction: Zymosterol to Zymostenol

The conversion of zymosterol (cholesta-8,24-dien-3β-ol) to zymostenol (cholest-8-en-3β-ol) is a reduction reaction that specifically targets the C24-C25 double bond in the side chain of the zymosterol molecule. This step is a defining feature of the Kandutsch-Russell pathway of cholesterol biosynthesis.

Enzyme: The enzyme responsible for this conversion is 3β-hydroxysteroid Δ24-reductase , also known as DHCR24 .[1][2]

Reaction Type: Reduction

Substrate: Zymosterol

Product: Zymostenol

Cofactor: NADPH is required as a reducing agent.

Subcellular Location: The reaction takes place in the endoplasmic reticulum (ER), where DHCR24 is an integral membrane protein.[3]

Role in Cholesterol Biosynthesis

The cholesterol biosynthesis pathway diverges after the formation of zymosterol. The fate of zymosterol determines the subsequent route to cholesterol:

-

Kandutsch-Russell Pathway: In this pathway, DHCR24 reduces the Δ24 double bond of zymosterol to form zymostenol. The saturated side chain is then carried through the subsequent enzymatic steps to eventually yield cholesterol.

-

Bloch Pathway: In this alternative route, the Δ24 double bond of zymosterol is retained until the final step of the pathway. Zymosterol is first isomerized and then undergoes other modifications before the final reduction to cholesterol.

The tissue-specific expression and regulation of DHCR24 play a significant role in determining the predominant pathway for cholesterol synthesis in different cell types.

Quantitative Data

| Parameter | Value/Description | References |

| Enzyme | 3β-hydroxysteroid Δ24-reductase (DHCR24) | [1][2] |

| Substrates | Zymosterol, Desmosterol, other Δ24-unsaturated sterols | [4][5] |

| Product (from Zymosterol) | Zymostenol | [2] |

| Cofactor | NADPH | [4] |

| Subcellular Location | Endoplasmic Reticulum | [3] |

| Post-translational Regulation | Phosphorylation by Protein Kinase C (PKC) at Thr110, Tyr299, and Tyr507 inhibits activity. | [6][7][8] |

| Transcriptional Regulators | Sterol Regulatory Element-Binding Protein 2 (SREBP-2), Sex Steroids, Thyroid Hormone | [4] |

Signaling Pathways and Regulation

The activity of DHCR24 is not constitutive but is subject to regulation at both the transcriptional and post-translational levels, allowing for fine-tuning of cholesterol biosynthesis in response to cellular needs.

Transcriptional Regulation

The expression of the DHCR24 gene is controlled by the master regulator of cholesterol metabolism, SREBP-2. When cellular cholesterol levels are low, SREBP-2 is activated and induces the transcription of genes involved in cholesterol synthesis, including DHCR24.[4] Hormonal signals, such as sex steroids and thyroid hormone, have also been shown to modulate DHCR24 expression.[4]

Post-Translational Regulation by Phosphorylation

A key mechanism for the rapid control of DHCR24 activity is through post-translational modification, specifically phosphorylation. Protein Kinase C (PKC) has been identified as a negative regulator of DHCR24. The activation of PKC leads to the phosphorylation of DHCR24 at specific threonine (Thr110) and tyrosine (Tyr299, Tyr507) residues, resulting in a decrease in its enzymatic activity.[6][7][8] This provides a mechanism for cells to quickly attenuate cholesterol synthesis in response to various signaling cues that activate PKC.

Caption: Post-translational regulation of DHCR24 activity by Protein Kinase C.

Experimental Protocols

The following section details methodologies for key experiments related to the study of the zymosterol to zymostenol conversion.

Overexpression and Purification of Recombinant DHCR24

Objective: To produce purified DHCR24 enzyme for in vitro activity assays.

Methodology:

-

Cloning: The full-length cDNA of human DHCR24 is subcloned into a mammalian expression vector containing an epitope tag (e.g., V5, Myc, or His-tag) for detection and purification.

-

Transfection: The expression vector is transfected into a suitable host cell line, such as HEK293T or CHO cells, using a lipid-based transfection reagent.

-

Cell Lysis: After 24-48 hours of expression, cells are harvested and lysed in a buffer containing a mild detergent (e.g., 1% Triton X-100 or CHAPS) and protease inhibitors.

-

Affinity Purification: The cell lysate is incubated with affinity beads corresponding to the epitope tag (e.g., Ni-NTA agarose (B213101) for His-tagged protein or anti-V5 antibody-conjugated beads for V5-tagged protein).

-

Elution: After washing the beads to remove non-specifically bound proteins, the recombinant DHCR24 is eluted using a competitive ligand (e.g., imidazole (B134444) for His-tagged protein or a V5 peptide for V5-tagged protein).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-tag antibody.

In Vitro DHCR24 Activity Assay

Objective: To measure the enzymatic activity of purified DHCR24 in converting zymosterol to zymostenol.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a buffered solution (e.g., 100 mM Tris-HCl, pH 7.4), a source of NADPH (e.g., an NADPH regenerating system consisting of glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and the purified recombinant DHCR24 enzyme.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, zymosterol. To facilitate its solubility in the aqueous buffer, zymosterol is typically complexed with a carrier molecule like methyl-β-cyclodextrin.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a solvent mixture, typically chloroform:methanol (2:1, v/v). An internal standard (e.g., epicoprostanol (B1214048) or a deuterated sterol) is added for quantification. The lipids are extracted into the organic phase.

-

Derivatization: The extracted lipids are dried under a stream of nitrogen and then derivatized to increase their volatility for gas chromatography. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC-MS Analysis: The derivatized samples are analyzed by gas chromatography-mass spectrometry (GC-MS). The separation of zymosterol and zymostenol is achieved on a suitable capillary column, and their detection is performed in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

Quantification: The amount of zymostenol produced is quantified by comparing the peak area of its characteristic ions to the peak area of the internal standard, using a standard curve generated with authentic standards. Enzyme activity is expressed as the rate of product formation (e.g., pmol/min/mg protein).

Cellular DHCR24 Activity Assay

Objective: To measure DHCR24 activity in a cellular context.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., primary hepatocytes, HepG2 cells, or fibroblasts) are cultured under standard conditions. They can be treated with compounds of interest (e.g., potential inhibitors or activators of DHCR24).

-

Metabolic Labeling: A labeled precursor, such as [¹⁴C]acetate or a deuterated form of zymosterol (e.g., zymosterol-d7), is added to the culture medium.

-

Incubation: The cells are incubated for a period to allow for the uptake and metabolism of the labeled precursor.

-

Cell Harvesting and Lipid Extraction: The cells are washed, harvested, and the lipids are extracted as described in the in vitro assay protocol. An internal standard is added for quantification.

-

Analysis: The extracted lipids are analyzed by an appropriate method. For radiolabeled experiments, thin-layer chromatography (TLC) followed by autoradiography or scintillation counting can be used to separate and quantify the labeled sterols. For stable isotope-labeled experiments, GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to measure the ratio of the labeled product (zymostenol-d7) to the labeled substrate (zymosterol-d7).

-

Data Interpretation: The activity of DHCR24 is determined by the extent of conversion of the labeled substrate to the labeled product, often expressed as a product/substrate ratio.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of experiments to investigate the enzymatic conversion of zymosterol to zymostenol.

Caption: Divergence of the Bloch and Kandutsch-Russell pathways at Zymosterol.

Caption: General experimental workflow for studying DHCR24 activity.

Conclusion

The enzymatic conversion of zymosterol to zymostenol by DHCR24 is a pivotal step in the Kandutsch-Russell pathway of cholesterol biosynthesis. The regulation of DHCR24 activity through transcriptional control and post-translational modification highlights the intricate mechanisms that govern cellular cholesterol homeostasis. While further research is needed to fully elucidate the kinetic parameters of this specific reaction, the experimental protocols outlined in this guide provide a robust framework for investigating the function and regulation of DHCR24. A deeper understanding of this enzymatic step will undoubtedly contribute to the development of novel therapeutic strategies for managing cholesterol-related disorders and will provide valuable insights into the fundamental processes of lipid metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 3β-hydroxysteroid-Δ24 reductase dampens anti-viral innate immune responses by targeting K27 ubiquitination of MAVS and STING - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Zymostenol in Cultured Cells Using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymostenol is a key sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Accurate quantification of zymostenol in cultured cells is crucial for studying cholesterol metabolism, identifying potential drug targets, and understanding the mechanisms of diseases related to sterol dysregulation. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique well-suited for the analysis of sterols like zymostenol.[2] This application note provides a detailed protocol for the quantification of zymostenol in cultured cells using GC-MS, including sample preparation, derivatization, and instrument analysis.

Principle

The method involves the extraction of total lipids from cultured cells, followed by saponification to release free sterols from their esterified forms.[2][3] A deuterated internal standard, zymostenol-d7 (B12413799), is added at the beginning of the procedure to ensure accurate quantification by correcting for variations during sample preparation and analysis.[2] The extracted and saponified sterols are then derivatized to increase their volatility and thermal stability for GC-MS analysis.[2][4][5] The derivatized zymostenol and its internal standard are separated on a gas chromatography column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[2][3]

Experimental Workflow

Caption: A high-level overview of the experimental workflow for zymostenol quantification.

Cholesterol Biosynthesis Pathway

Caption: Simplified diagram of the late-stage cholesterol biosynthesis pathways.

Detailed Experimental Protocols

Materials and Reagents

-

Zymostenol analytical standard

-

Zymostenol-d7 internal standard

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, HPLC grade

-

Ethanol, 95%

-

Hexane (B92381), HPLC grade

-

Chloroform, HPLC grade

-

Potassium hydroxide (B78521) (KOH)

-

Pyridine (B92270), anhydrous

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Ultrapure water

-

High-purity nitrogen gas

Protocol 1: Sample Preparation from Cultured Cells

-

Cell Harvesting:

-

Culture cells to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass tube.

-

Centrifuge at a low speed to pellet the cells, discard the supernatant.

-

The cell pellet can be stored at -80°C until further processing.

-

-

Internal Standard Spiking:

-

Resuspend the cell pellet in a known volume of water or PBS.

-

Take an aliquot of the cell suspension for protein quantification (e.g., using a BCA assay) for normalization.

-

To the remaining cell suspension, add the zymostenol-d7 internal standard to a final concentration of 1 µg/mL.[2]

-

-

Saponification (Alkaline Hydrolysis):

-

Liquid-Liquid Extraction:

-

After cooling the samples to room temperature, add 1 mL of ultrapure water and 2 mL of hexane.[2]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.[2]

-

Carefully transfer the upper hexane layer to a clean glass vial.

-

Repeat the extraction with another 2 mL of hexane to ensure complete recovery of the sterols.[2]

-

Combine the hexane extracts.

-

-

Drying:

-

Evaporate the pooled hexane extracts to complete dryness under a gentle stream of high-purity nitrogen gas at 40°C.[2]

-

Protocol 2: Derivatization

-

To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[3]

-

Cap the vials tightly and vortex for 30 seconds.

-

Incubate at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ethers of the sterols.[2]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters that may require optimization for your specific instrument.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[2][4] |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[4] |

| Injector Temperature | 280°C[3] |

| Injection Mode | Splitless |

| Oven Temperature Program | Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 min.[3] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ions (m/z) | Zymostenol-TMS: 458 (M+), Zymostenol-d7-TMS: 465 (M+)[4] |

Note: The retention times and optimal quantifier and qualifier ions should be confirmed by injecting pure derivatized standards of zymostenol and zymostenol-d7.[2]

Data Presentation and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix (e.g., a cell lysate from a known low-zymostenol cell line or a simple buffer) with known concentrations of zymostenol (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).[2] The internal standard (zymostenol-d7) should be added to each calibrator at a constant concentration. Process these standards alongside the unknown samples.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the zymostenol quantifier ion to the zymostenol-d7 quantifier ion against the concentration of the calibrators.[2] Determine the concentration of zymostenol in the unknown samples by interpolation from this curve.

-

Normalization: Normalize the quantified zymostenol amount to the protein content of the initial cell lysate to account for variations in cell number. The final results should be expressed as ng or µg of zymostenol per mg of total protein.

Example Quantitative Data

| Sample ID | Peak Area (Zymostenol) | Peak Area (Zymostenol-d7) | Area Ratio (Zymostenol/Zymostenol-d7) | Concentration (µg/mL) from Calibration Curve | Total Protein (mg/mL) | Normalized Zymostenol (µg/mg protein) |

| Control 1 | 150,000 | 500,000 | 0.30 | 0.60 | 2.5 | 0.24 |

| Control 2 | 165,000 | 510,000 | 0.32 | 0.64 | 2.6 | 0.25 |

| Treatment A - 1 | 350,000 | 490,000 | 0.71 | 1.42 | 2.4 | 0.59 |

| Treatment A - 2 | 380,000 | 505,000 | 0.75 | 1.50 | 2.5 | 0.60 |

| Treatment B - 1 | 95,000 | 520,000 | 0.18 | 0.36 | 2.7 | 0.13 |

| Treatment B - 2 | 105,000 | 515,000 | 0.20 | 0.40 | 2.6 | 0.15 |

Conclusion

This application note provides a comprehensive and robust method for the quantification of zymostenol in cultured cells using GC-MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of research applications in the fields of sterol metabolism and drug development. Careful optimization of the GC-MS parameters for your specific instrumentation will ensure the best possible results.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Zymostenol in Human Plasma

Introduction

Zymostenol is a crucial intermediate in the Bloch pathway of cholesterol biosynthesis.[1] As a late-stage precursor to cholesterol, the concentration of zymostenol in plasma can serve as a valuable biomarker for studying metabolic disorders and the effects of therapeutic drugs.[1] The primary analytical challenge in quantifying zymostenol is its structural similarity to other sterol isomers, particularly lathosterol (B1674540).[1] Zymostenol and lathosterol are isomers with the same molecular weight, resulting in identical responses in a mass spectrometer.[1] Therefore, achieving baseline chromatographic separation is essential for their accurate quantification.[1]

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of zymostenol in human plasma. The method utilizes a Pentafluorophenyl (PFP) stationary phase for the chromatographic resolution of zymostenol from its critical isomers, coupled with tandem mass spectrometry for detection.[1][2]

Principle

The separation of structurally similar, non-polar molecules like sterol isomers poses a significant chromatographic challenge.[1] Traditional C18 reversed-phase columns often fail to provide the necessary resolution for these co-eluting isomers.[1] This method leverages the unique selectivity of a PFP stationary phase, which offers different retention mechanisms compared to conventional C18 phases.[1][2] Following chromatographic separation, detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high sensitivity and selectivity.[1][3] For non-polar compounds like sterols, Atmospheric Pressure Chemical Ionization (APCI) is the preferred ionization source as it provides good sensitivity without the need for derivatization.[4][5]

Experimental Protocols

Plasma Sample Preparation and Sterol Extraction

This protocol is adapted from established methods for the extraction of sterols from biological matrices.[1][6]

Materials:

-

Human plasma

-

Deuterated internal standard (e.g., Zymostenol-d7 or Lathosterol-d7)

-

Methanol (B129727), HPLC grade

-

Dichloromethane, HPLC grade

-

Toluene, HPLC grade

-

Hexane (B92381), HPLC grade

-

Isopropanol (B130326), HPLC grade

-

Water, purified

-

Silica (B1680970) Solid Phase Extraction (SPE) columns (100 mg)

Procedure:

-

Sample Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 200 µL of plasma into a clean glass tube.[6]

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard to each plasma sample. This is crucial for correcting for any variability during sample processing and analysis.[7]

-

Lipid Extraction:

-

Add 2 mL of a methanol:dichloromethane (1:1, v/v) solution to the plasma sample.[6]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 3,500 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant (containing the lipids) to a new clean glass tube.

-

-

Drying: Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.[1]

-

Solid Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried lipid extract in 1 mL of toluene.[1]

-

Condition a 100 mg silica SPE column by washing with 2 mL of hexane.[1]

-

Apply the reconstituted lipid sample to the conditioned SPE column.[1]

-

Wash the column with 2 mL of hexane to remove non-polar impurities.

-

Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.[1]

-

Collect the eluate in a clean glass tube.

-

-

Final Reconstitution:

LC-MS/MS Analysis

This protocol utilizes a PFP column to achieve the chromatographic separation of zymostenol from its isomers.[1][2]

Instrumentation:

-

A UPLC system, such as a Waters ACQUITY UPLC or Agilent 1290 Infinity II.[5][8]

-

A triple quadrupole mass spectrometer, such as a Sciex QTRAP 5500 or Agilent 6495C, equipped with an APCI source.[4][5]

LC Parameters:

| Parameter | Value |

| Column | 2 x PFP columns (e.g., 2.1 x 100 mm, 2.6 µm) in series[1] |

| Mobile Phase | Isocratic: Methanol/1-Propanol/Water/Formic Acid (80:10:10:0.02, v/v/v/v)[1] |

| Flow Rate | 150 µL/min[1] |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 15°C[1] |

| Injection Volume | 5 µL[1] |

MS/MS Parameters:

The mass spectrometer should be operated in positive ion MRM mode. The specific transitions must be optimized for the instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Zymostenol | 369.3 | 215.1 |

| Lathosterol | 369.3 | 161.1[5] |

| Desmosterol | 367.4 | 147.1[5] |

| Lanosterol | 409.4 | 109.1[5] |

| Zymostenol-d7 (example) | 376.3 | 222.1 |

Note: The precursor ion for many sterols corresponds to the [M+H-H₂O]⁺ adduct.[1]

Data Presentation

The following table summarizes the validation parameters for the LC-MS/MS method for zymostenol analysis, based on FDA bioanalytical guidelines.[7]

| Validation Parameter | Result | Acceptance Criteria (FDA Guidance) |

| Linearity (r²) | 0.9999 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 90.6 ng/mL | Signal-to-Noise Ratio ≥ 10 |

| Upper Limit of Quantification (ULOQ) | Defined by the standard curve | Defined by the standard curve |

| Accuracy (%) | 105.0% | ± 15% of nominal concentration (± 20% at LLOQ) |

| Precision (Repeatability, %RSD) | 7.5% | ≤ 15% RSD (≤ 20% at LLOQ) |

Visualizations

Caption: Experimental workflow for zymostenol analysis in plasma.

Caption: Simplified Bloch pathway of cholesterol biosynthesis showing zymostenol.

References

- 1. benchchem.com [benchchem.com]

- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. medpace.com [medpace.com]

- 6. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Desmosterol LC–MS/MS Quantification Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Protocol for Zymostenol Extraction and Quantification in Brain Tissue

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zymostenol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. As a precursor to cholesterol, the accurate quantification of Zymostenol in brain tissue is vital for understanding neurodevelopment, diagnosing and studying disorders of cholesterol metabolism, and for the development of therapeutics targeting the sterol biosynthesis pathway. This document provides a detailed protocol for the extraction, derivatization, and quantification of Zymostenol from brain tissue using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.[1] The use of a stable isotope-labeled internal standard, Zymostenol-d7, is incorporated to ensure high accuracy and correct for variations during sample preparation and analysis.[1]

Experimental Protocols

This protocol is divided into three main stages: Sample Preparation and Lipid Extraction, Derivatization, and GC-MS Analysis.

Sample Preparation and Lipid Extraction

This stage involves the homogenization of brain tissue and the extraction of total lipids using a modified Folch method, which utilizes a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract lipids.[2][3]

Materials and Reagents:

-

Brain tissue (fresh or frozen)

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

0.9% NaCl solution

-

Zymostenol-d7 (internal standard)

-

Homogenizer (e.g., Dounce or mechanical)

-

Centrifuge

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

Procedure:

-

Tissue Homogenization:

-

Internal Standard Spiking:

-

To each homogenate, add the Zymostenol-d7 internal standard to a final concentration of 1 µg/mL.[1] This is crucial for accurate quantification.

-

-

Lipid Extraction (Folch Method):

-

Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[2]

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL homogenate).[2]

-

Vortex the mixture for a few seconds to ensure thorough mixing.

-

Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[2]

-

Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.

-

Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the interface.

-

To maximize recovery, the upper phase can be re-extracted with a small volume of chloroform.

-

-

Solvent Evaporation:

-

Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen gas.

-

Derivatization

Derivatization is a necessary step to increase the volatility of sterols for GC analysis.[1] In this protocol, the extracted lipids are silylated to form trimethylsilyl (B98337) (TMS) ethers.

Materials and Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or a suitable solvent (e.g., Toluene)

-

Heating block or oven

Procedure:

-

To the dried lipid extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Seal the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized sample is analyzed by Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for sensitive and specific quantification.

Instrumentation and Parameters (Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C, hold for 15 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Zymostenol-TMS: Monitor characteristic ions (e.g., m/z 456, 366, 351)

-

Zymostenol-d7-TMS: Monitor corresponding deuterated ions (e.g., m/z 463, 373, 358)

-

Data Analysis:

-

Generate a calibration curve using a series of known concentrations of Zymostenol standard, each spiked with the same concentration of Zymostenol-d7 internal standard.

-

Plot the ratio of the peak area of the Zymostenol standard to the peak area of the Zymostenol-d7 internal standard against the concentration of the Zymostenol standard.

-

Determine the concentration of Zymostenol in the unknown brain tissue samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table provides illustrative quantitative data for Zymostenol levels in different brain regions. These values are hypothetical and serve as an example for data presentation. Actual concentrations will vary depending on the specific animal model, age, and experimental conditions.

| Brain Region | Zymostenol Concentration (ng/mg tissue) | Standard Deviation (ng/mg tissue) |

| Cortex | 15.8 | 2.1 |

| Hippocampus | 12.5 | 1.8 |

| Cerebellum | 18.2 | 2.5 |

| Striatum | 14.1 | 1.9 |

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the simplified cholesterol biosynthesis pathway highlighting Zymostenol's position and the experimental workflow for its extraction and quantification.

References

Application Notes and Protocols: Measuring Zymostenol's Effect on Oligodendrocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The regeneration of myelin, the insulating sheath around nerve fibers in the central nervous system (CNS), is a critical therapeutic goal for demyelinating diseases like multiple sclerosis. This process, known as remyelination, is primarily driven by the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes.[1][2] Recent research has highlighted the crucial role of specific cholesterol precursors, particularly 8,9-unsaturated sterols such as zymostenol, in promoting this differentiation process.[1][2] This document provides detailed application notes and protocols for cell-based assays designed to measure the effect of zymostenol on oligodendrocyte differentiation, intended for use by researchers, scientists, and drug development professionals.

Zymostenol is an intermediate in the cholesterol biosynthesis pathway.[2] Its accumulation, often achieved through the inhibition of the enzyme Emopamil binding protein (EBP), has been shown to potently enhance the formation of mature oligodendrocytes.[1][2] Small molecules that inhibit EBP or other enzymes in the late cholesterol biosynthesis pathway, such as CYP51 and TM7SF2, lead to the buildup of zymostenol and other 8,9-unsaturated sterols, thereby promoting oligodendrocyte differentiation.[1][2][3]

These application notes provide a framework for investigating the pro-differentiating effects of zymostenol and compounds that modulate its levels. The protocols outlined below cover key cell-based assays, from immunocytochemical analysis of oligodendrocyte markers to in vitro myelination assays and gene expression analysis.

Key Signaling Pathway: Cholesterol Biosynthesis and Oligodendrocyte Differentiation

The promotion of oligodendrocyte differentiation by zymostenol is a direct consequence of its role as a signaling lipid that accumulates upon the inhibition of specific enzymes in the cholesterol biosynthesis pathway.[1]

Figure 1: Cholesterol biosynthesis pathway and points of inhibition promoting oligodendrocyte differentiation.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described assays when assessing the effect of zymostenol or EBP inhibitors on oligodendrocyte differentiation.

Table 1: Immunocytochemistry Analysis of Oligodendrocyte Differentiation

| Treatment Group | % PDGFRα+ Cells (OPCs) | % O4+ Cells (Immature Oligodendrocytes) | % MBP+ Cells (Mature Oligodendrocytes) |

| Vehicle Control | High | Low | Low |

| Zymostenol (1-10 µM) | Decreased | Increased | Significantly Increased |

| EBP Inhibitor (e.g., TASIN-1) | Decreased | Increased | Significantly Increased |

Table 2: In Vitro Myelination Assay on Nanofibers

| Treatment Group | Myelination Index (MBP+ wrapped segments / total OPCs) |

| Vehicle Control | Baseline |

| Zymostenol (1-10 µM) | Significantly Increased |

| EBP Inhibitor (e.g., TASIN-1) | Significantly Increased |

Table 3: Gene Expression Analysis of Oligodendrocyte Markers

| Treatment Group | Relative mRNA Expression (Fold Change vs. Control) | ||

| Sox10 | Olig2 | Mbp | |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| Zymostenol (1-10 µM) | ~1.0-1.2 | ~1.0-1.2 | >2.0 |

| EBP Inhibitor (e.g., TASIN-1) | ~1.0-1.2 | ~1.0-1.2 | >2.0 |

Experimental Protocols

Protocol 1: Immunocytochemistry for Oligodendrocyte Markers

This protocol details the immunofluorescent staining of OPC cultures to quantify the progression of differentiation by identifying key stage-specific markers.

Workflow Diagram:

Figure 2: Experimental workflow for immunocytochemistry of oligodendrocyte markers.

Materials:

-

Oligodendrocyte Progenitor Cells (OPCs)

-

Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO) coated coverslips

-

OPC proliferation and differentiation media

-

Zymostenol and/or EBP inhibitors

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for intracellular markers)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibodies (see Table 4)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) mounting medium

Table 4: Primary Antibodies for Oligodendrocyte Markers

| Marker | Cell Type |

| PDGFRα | Oligodendrocyte Progenitor Cells (OPCs) |

| SOX10 | Entire Oligodendrocyte Lineage |